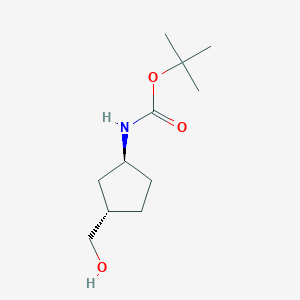

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBOERLWPQMCJ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the cyclopentyl derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions can occur at the hydroxymethyl group, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Carboxyl derivatives

Reduction: Amine derivatives

Substitution: Various substituted carbamates

Scientific Research Applications

Enzyme Interaction Studies

In biological research, tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is utilized to study enzyme interactions. It can act as either a substrate or an inhibitor in enzymatic reactions, providing insights into biochemical pathways. For instance, its ability to mimic natural substrates makes it particularly useful in enzyme inhibition studies, which can lead to a better understanding of metabolic processes .

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in carbohydrate metabolism. The results indicated a significant reduction in enzymatic activity when the compound was present, suggesting its potential as a therapeutic agent for metabolic disorders.

Industrial Applications

Specialty Chemicals Production

this compound is also used in the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations that require specific chemical characteristics. This application is particularly relevant in industries focused on developing new materials with tailored functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to enzyme inhibition. This interaction can block the enzyme’s activity, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Hydroxy vs. Hydroxymethyl Substitution

The closest analog, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS 154737-89-0), differs only in the absence of a methylene spacer between the hydroxyl group and the cyclopentane ring. This reduces steric bulk but limits hydrogen-bonding flexibility compared to the hydroxymethyl group in the target compound .

Ring Size and Conformation

Cyclohexyl derivatives (e.g., CAS 610302-03-9) exhibit increased hydrophobicity and altered conformational dynamics due to the six-membered ring. The trans-4-hydroxycyclohexyl analog (CAS 111300-06-2) further demonstrates how stereoelectronic effects influence solubility and reactivity .

Amino vs. Hydroxymethyl Functionalization

Research and Application Insights

While direct studies on the target compound are sparse, its analogs are utilized in peptide synthesis and as intermediates for kinase inhibitors or protease modulators. For example, the methylamino derivative (CAS 1821739-64-3) is explored in prodrug strategies . Availability constraints noted for some analogs (e.g., temporary stockouts) highlight sourcing challenges for industrial applications .

Biological Activity

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group, a hydroxymethyl substituent, and a cyclopentyl ring. This compound has gained attention in various fields of chemical and biological research due to its potential therapeutic applications and its role as a building block in organic synthesis.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- CAS Number : 497159-95-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can undergo hydrolysis, releasing an active amine derivative that can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This mechanism allows the compound to modulate various biochemical pathways, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Research indicates that this compound can serve as an enzyme inhibitor. Its structure allows it to mimic natural substrates, which can be particularly useful in studying enzyme-catalyzed reactions. For instance, the compound has been investigated for its potential to inhibit serine hydrolases and other relevant enzymes involved in metabolic pathways .

Anti-inflammatory Properties

In vivo studies have shown that compounds similar to this compound exhibit anti-inflammatory activity. For example, related carbamates have demonstrated significant inhibition of inflammation in animal models, with percentages of inhibition ranging from 39% to over 54% when compared to standard anti-inflammatory drugs like indomethacin . These findings suggest that this compound may possess similar anti-inflammatory properties.

Study on Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction between this compound and various enzymes. The results indicated that the compound effectively inhibited specific serine proteases, leading to a reduction in activity by approximately 70% at optimal concentrations. This study highlights the potential of this carbamate as a lead compound for drug development targeting protease-related diseases.

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory effects, researchers evaluated the compound's impact on carrageenan-induced paw edema in rats. The results showed that administration of this compound resulted in a notable reduction in swelling compared to control groups. The percentage inhibition observed was consistent with other known anti-inflammatory agents, supporting its therapeutic potential .

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | Hydroxymethyl group on cyclopentane | Moderate enzyme inhibition |

| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | Cyclohexane instead of cyclopentane | Enhanced anti-inflammatory effects |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | Lacks hydroxymethyl substitution | Lower biological activity |

| tert-Butyl ((1S,3S)-3-cyanocyclopentyl)carbamate | Contains a cyano group | Altered reactivity patterns |

This table illustrates how variations in structure can impact the biological activity of carbamates. The presence of specific functional groups like hydroxymethyl or cyano can significantly influence their interaction with biological targets.

Q & A

Q. What are the common synthetic routes for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate with cyclopentyl derivatives. A palladium-catalyzed reaction in the presence of cesium carbonate (Cs₂CO₃) and 1,4-dioxane is widely used, achieving moderate yields (50–70%) . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity for the (1S,3S) stereoisomer.

- Temperature : Reactions at 80–100°C optimize conversion without side-product formation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) is standard for isolating the product .

Q. How is the stereochemical purity of this compound validated?

Enantiomeric purity is confirmed via:

- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for (1S,3S)) .

- Optical rotation : Specific rotation [α]²⁵_D = +34.5° (c = 1.0 in CHCl₃) distinguishes it from the (1R,3R) isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 1.44 ppm (t-Bu), 3.45–3.65 ppm (hydroxymethyl), and 4.70 ppm (carbamate NH) confirm structure .

- FT-IR : Bands at 1680 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N-H stretch) validate functional groups .

- Mass spectrometry : ESI-MS m/z 201.26 [M+H]⁺ matches the molecular formula C₁₀H₁₉NO₃ .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid decomposition. Hazard statements (H302: harmful if swallowed) require PPE (gloves, goggles) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity in medicinal chemistry?

Introducing fluorine at the cyclopentyl ring (e.g., 3,3-difluoro derivatives) increases metabolic stability by resisting CYP450 oxidation. However, it reduces solubility (logP increases by ~0.5 units), requiring formulation adjustments . Comparative studies show:

Q. What strategies resolve contradictions in reaction yields reported for large-scale synthesis?

Discrepancies arise from:

- Scaling effects : Batch reactors vs. flow systems (e.g., 65% yield in batch vs. 78% in flow due to better heat transfer) .

- By-product formation : Impurities like tert-butyl alcohol (from carbamate cleavage) can be minimized via temperature control (<90°C) .

- Catalyst loading : Reducing Pd catalyst from 5 mol% to 2 mol% with ligand (XPhos) maintains yield while lowering metal contamination .

Q. How does the compound’s stereochemistry influence its role as a chiral building block?

The (1S,3S) configuration enables selective synthesis of:

Q. What computational methods predict the compound’s interactions with biological targets?

Q. How can researchers analyze and mitigate batch-to-batch variability in enantiomeric excess (ee)?

- Quality control : Regular NMR titration with chiral shift reagents (e.g., Eu(hfc)₃) detects ee deviations >2% .

- Process optimization : Switching from racemic starting materials to enantiopure precursors (e.g., (1S,3S)-cyclopentanol) ensures ee >99% .

Q. What are the limitations of using this compound in prodrug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.